molecular formula C11H6ClF3N2 B3371293 3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine CAS No. 66548-63-8

3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine

Cat. No.: B3371293
CAS No.: 66548-63-8
M. Wt: 258.62 g/mol
InChI Key: TVWOBKTURBXCNX-UHFFFAOYSA-N
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Description

3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine is an organic compound that belongs to the pyridazine family It is characterized by the presence of a chloro group at the third position and a trifluoromethylphenyl group at the sixth position of the pyridazine ring

Preparation Methods

The synthesis of 3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine typically involves nucleophilic substitution reactions. One common method is the reaction between 3-chloro-6-(3-(trifluoromethyl)phenyl)pyridazine and 2,6-dimethylthiophenol under alkaline conditions . This reaction is carried out in a two-step one-pot method, which simplifies the process and improves yield.

Chemical Reactions Analysis

3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by the presence of the chloro and trifluoromethyl groups. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

3-Chloro-6-[3-(trifluoromethyl)phenyl]pyridazine can be compared with other similar compounds, such as:

    3-Chloro-6-phenylpyridazine: Lacks the trifluoromethyl group, which may result in different reactivity and applications.

    3-Chloro-6-(trifluoromethyl)pyridazine:

The presence of the trifluoromethyl group in this compound enhances its reactivity and stability, making it unique compared to its analogs.

Properties

IUPAC Name

3-chloro-6-[3-(trifluoromethyl)phenyl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2/c12-10-5-4-9(16-17-10)7-2-1-3-8(6-7)11(13,14)15/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWOBKTURBXCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401225609
Record name Pyridazine, 3-chloro-6-[3-(trifluoromethyl)phenyl]-
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Molecular Weight

258.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66548-63-8
Record name Pyridazine, 3-chloro-6-[3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66548-63-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridazine, 3-chloro-6-[3-(trifluoromethyl)phenyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-[3-(trifluoromethyl)phenyl]pyridazine
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Synthesis routes and methods I

Procedure details

A mixture of 12.6 g. of 6-(α,α,α-trifluoro-m-tolyl)-3(2H)-pyridazinone and 200 ml. of phosphorus oxychloride is heated on a steam bath for 18 hours. The mixture is concentrated under vacuum and the residue triturated with cold water. The resulting solid is washed with water and air dried to give 13.5 g. of cream colored crystals, m.p. 131°-133° C. Recrystallization from methanol gives 6-(α,α,α-trifluoro-m-tolyl)-3-chloropyridazine as white crystals, m.p. 131°-133° C.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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